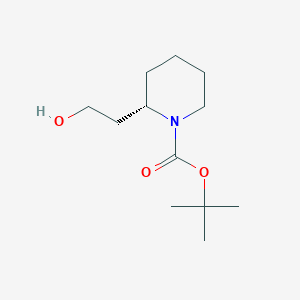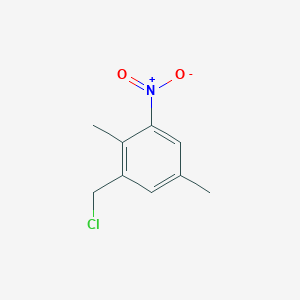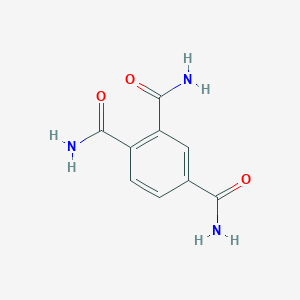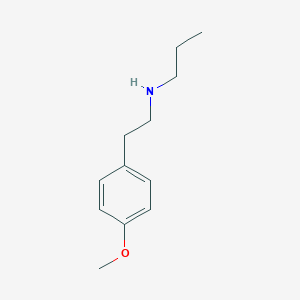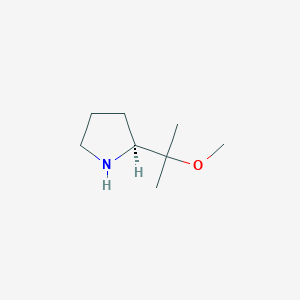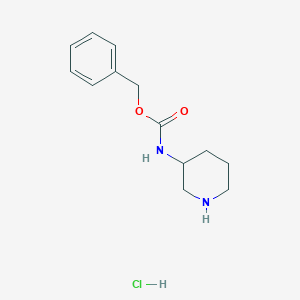![molecular formula C12H14O B177032 2-[4-(Propan-2-yl)phenyl]prop-2-enal CAS No. 198759-16-9](/img/structure/B177032.png)
2-[4-(Propan-2-yl)phenyl]prop-2-enal
Übersicht
Beschreibung
2-[4-(Propan-2-yl)phenyl]prop-2-enal is a chemical compound that belongs to the category of chalcones. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]prop-2-enal involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell growth and survival.
Biochemische Und Physiologische Effekte
2-[4-(Propan-2-yl)phenyl]prop-2-enal has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. It also induces apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and survival. Additionally, the compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(Propan-2-yl)phenyl]prop-2-enal in lab experiments is its unique properties. The compound exhibits a wide range of biological activities, which makes it a valuable tool for studying various cellular and molecular processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using 2-[4-(Propan-2-yl)phenyl]prop-2-enal in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the compound can be unstable in certain solvents and under certain conditions, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are many future directions for research on 2-[4-(Propan-2-yl)phenyl]prop-2-enal. One area of research is the development of new drugs based on the compound. There is a growing interest in the use of natural products and their derivatives in drug development, and 2-[4-(Propan-2-yl)phenyl]prop-2-enal has shown great promise in this regard.
Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of the compound. There is still much to be learned about how 2-[4-(Propan-2-yl)phenyl]prop-2-enal interacts with various cellular and molecular targets, and further research in this area could lead to the development of more effective drugs.
Conclusion:
In conclusion, 2-[4-(Propan-2-yl)phenyl]prop-2-enal is a valuable compound for scientific research due to its unique properties. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological activities of the compound and to develop more effective drugs based on it.
Wissenschaftliche Forschungsanwendungen
2-[4-(Propan-2-yl)phenyl]prop-2-enal has been extensively studied for its various scientific research applications. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. The compound has been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
198759-16-9 |
|---|---|
Produktname |
2-[4-(Propan-2-yl)phenyl]prop-2-enal |
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-(4-propan-2-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
UUOJCVAXXPLPRJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C=O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C=O |
Synonyme |
Benzeneacetaldehyde, alpha-methylene-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

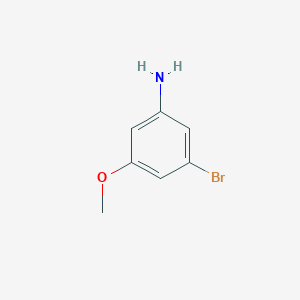
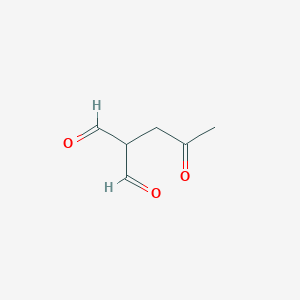
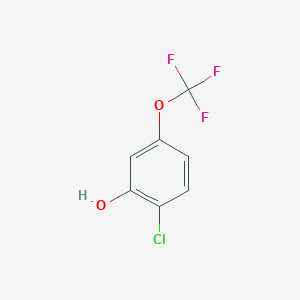
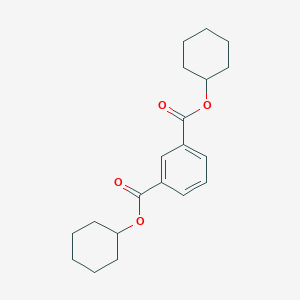
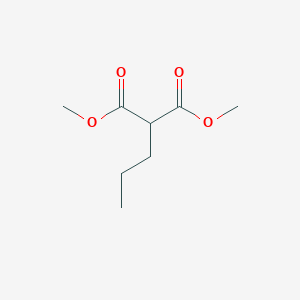
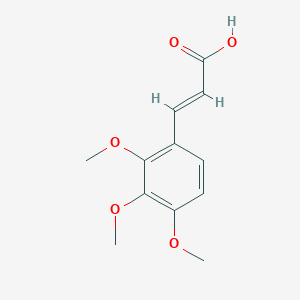
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
